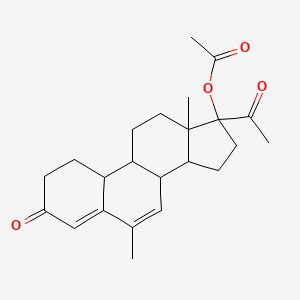
4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane is an organoboron compound that features a boronate ester group. This compound is known for its stability and reactivity, making it valuable in various chemical transformations and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane typically involves the reaction of naphthalene derivatives with boronic esters. One common method is the Suzuki-Miyaura coupling reaction, where a naphthalene derivative is coupled with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from 80°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronate ester group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the boronate ester group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like potassium carbonate . Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to 100°C and solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include boronic acids, substituted naphthalene derivatives, and various oxidized or reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane has numerous applications in scientific research:
Wirkmechanismus
The mechanism by which 4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boronate ester group with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronate ester group forms a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds . The compound’s reactivity and stability are attributed to the electronic properties of the boronate ester group and the naphthalene moiety .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5-Tetramethyl-2-(phenyl)vinyl-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a naphthalene group.
4,4,5,5-Tetramethyl-2-(1-(anthracen-2-yl)vinyl)-1,3,2-dioxaborolane: Contains an anthracene group, offering different electronic properties.
4,4,5,5-Tetramethyl-2-(1-(pyren-2-yl)vinyl)-1,3,2-dioxaborolane: Features a pyrene group, providing unique photophysical properties.
Uniqueness
4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane is unique due to its combination of the naphthalene moiety and the boronate ester group, which imparts specific reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile reagents .
Eigenschaften
Molekularformel |
C18H21BO2 |
|---|---|
Molekulargewicht |
280.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-(1-naphthalen-2-ylethenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H21BO2/c1-13(19-20-17(2,3)18(4,5)21-19)15-11-10-14-8-6-7-9-16(14)12-15/h6-12H,1H2,2-5H3 |
InChI-Schlüssel |
PUICKLJFUYLJBA-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


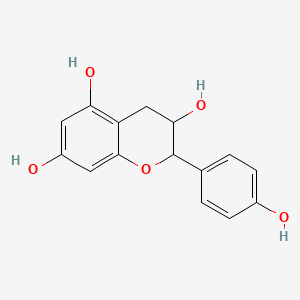
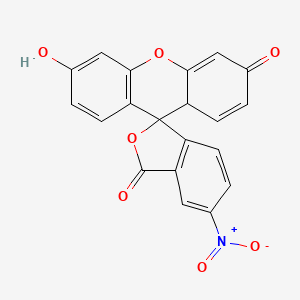
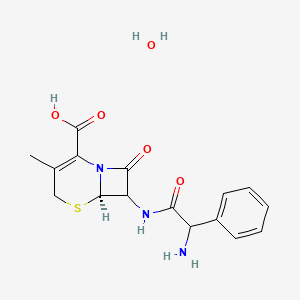

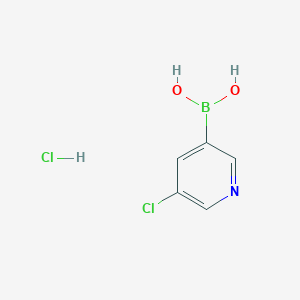
![1-[3-[4-Amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclobutyl(methyl)amino]but-2-en-1-one;1-[3-[4-amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclopropyl(methyl)amino]but-2-en-1-one](/img/structure/B13402639.png)
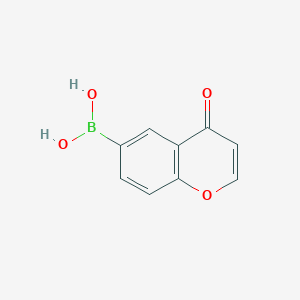

![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402648.png)
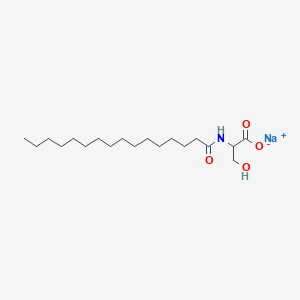

![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13402692.png)
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13402697.png)
